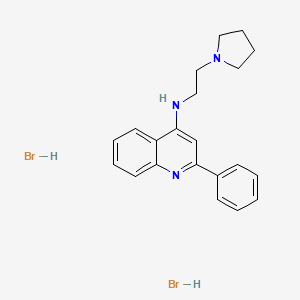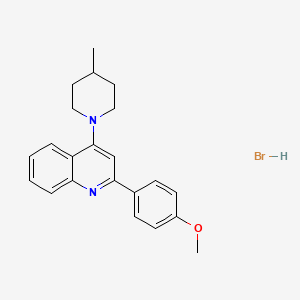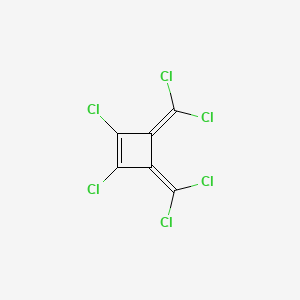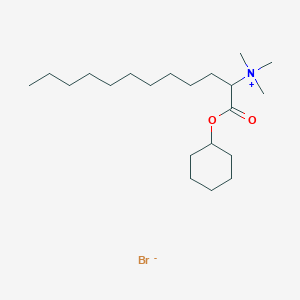
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide is a complex organic compound that features a quinoline core structure substituted with a phenyl group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide typically involves multi-step organic reactions. The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The phenyl group is introduced via Friedel-Crafts alkylation, and the pyrrolidine moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine moiety may enhance binding affinity to certain proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the pyrrolidine moiety, resulting in different biological activity.
N-(2-(Pyrrolidin-1-yl)ethyl)quinolin-4-amine: Similar structure but without the phenyl group, affecting its chemical properties.
Uniqueness
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide is unique due to the combination of its quinoline core, phenyl group, and pyrrolidine moiety, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
853344-16-8 |
|---|---|
Molecular Formula |
C21H25Br2N3 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C21H23N3.2BrH/c1-2-8-17(9-3-1)20-16-21(18-10-4-5-11-19(18)23-20)22-12-15-24-13-6-7-14-24;;/h1-5,8-11,16H,6-7,12-15H2,(H,22,23);2*1H |
InChI Key |
YWAQYVXHFOENKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)

![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)


![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)


![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)





